(1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine

Chiral resolution Enantiomeric purity Analytical QC

(1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine (CAS 1071435-61-4) is a chiral primary amine featuring a 6-trifluoromethyl-substituted pyridine ring and a defined (R)-configuration at the α-carbon stereocenter. With a molecular formula of C₈H₉F₃N₂ and a molecular weight of 190.17 g·mol⁻¹, this compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting oncology and inflammatory indications.

Molecular Formula C8H9F3N2
Molecular Weight 190.169
CAS No. 1071435-61-4
Cat. No. B2681078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine
CAS1071435-61-4
Molecular FormulaC8H9F3N2
Molecular Weight190.169
Structural Identifiers
SMILESCC(C1=CN=C(C=C1)C(F)(F)F)N
InChIInChI=1S/C8H9F3N2/c1-5(12)6-2-3-7(13-4-6)8(9,10)11/h2-5H,12H2,1H3/t5-/m1/s1
InChIKeyHBSGXPCKIDZNIF-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine (CAS 1071435-61-4): A Chiral Building Block for Kinase-Targeted Drug Discovery


(1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine (CAS 1071435-61-4) is a chiral primary amine featuring a 6-trifluoromethyl-substituted pyridine ring and a defined (R)-configuration at the α-carbon stereocenter. With a molecular formula of C₈H₉F₃N₂ and a molecular weight of 190.17 g·mol⁻¹, this compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting oncology and inflammatory indications [1]. The trifluoromethyl group confers enhanced lipophilicity (predicted logP = 1.56) and modulates the basicity of the pyridine nitrogen (predicted pKa = 8.31) relative to non-fluorinated analogs, properties that directly influence pharmacokinetic behavior and target engagement in derived drug candidates .

Why Racemic or Non-Fluorinated Analogs Cannot Replace (1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine


Substituting the (R)-enantiomer with the racemic mixture (CAS 886364-82-5) or with the des-trifluoromethyl analog (R)-1-(pyridin-3-yl)ethanamine (CAS 40154-75-4) fails because it introduces either uncontrolled stereochemistry or altered physicochemical properties that propagate into downstream drug candidates. The single enantiomer provides defined stereochemical input, eliminating the 50% undesired enantiomer burden present in the racemate that can confound biological assays and require costly chiral separation post-synthesis . The trifluoromethyl substituent increases lipophilicity by approximately 1.46 logP units—equivalent to a ~29-fold increase in partition coefficient—relative to the non-fluorinated analog, fundamentally altering membrane permeability, metabolic stability, and target-binding thermodynamics [1]. These differences cannot be compensated for by formulation or downstream chemistry, making the specific (R)-CF₃-pyridyl ethylamine scaffold non-substitutable when stereochemical and physicochemical integrity are required.

Quantitative Differentiation Evidence for (1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine Procurement Decisions


Chiral HPLC Resolution: (R)-Enantiomer Identity Verification vs. (S)-Enantiomer

The (R)-enantiomer (CAS 1071435-61-4) is chromatographically resolved from the (S)-enantiomer (CAS 1071435-62-5) under standardized chiral HPLC conditions . The (S)-enantiomer elutes at 9.61 min, while the (R)-enantiomer is detected at approximately 10.7 min on a ChiralPak AD-H column (250 × 4.6 mm, hexane/iPrOH/Et₂NH 95/5/0.05), providing an unambiguous analytical fingerprint for identity confirmation and enantiomeric excess determination in incoming material QC .

Chiral resolution Enantiomeric purity Analytical QC

Lipophilicity Enhancement: logP Comparison with Des-Trifluoromethyl Analog

The 6-CF₃ substituent of (1R)-1-[6-(trifluoromethyl)(3-pyridyl)]ethylamine drives a substantial increase in lipophilicity compared to the non-fluorinated analog (R)-1-(pyridin-3-yl)ethanamine (CAS 40154-75-4) [1]. The target compound exhibits a predicted logP of 1.56, while the des-CF₃ analog shows an experimental XLogP3 of 0.1—a difference of 1.46 log units, corresponding to an approximately 29-fold higher octanol-water partition coefficient [1].

Lipophilicity Membrane permeability Drug-likeness

Basicity Modulation: pKa Shift Induced by the 6-Trifluoromethyl Group

The electron-withdrawing 6-CF₃ group reduces the basicity of the pyridine nitrogen in (1R)-1-[6-(trifluoromethyl)(3-pyridyl)]ethylamine relative to the non-fluorinated analog . The predicted pKa of the target compound is 8.31 ± 0.29, compared to 8.81 ± 0.29 for (R)-1-(pyridin-3-yl)ethanamine—a decrease of approximately 0.5 pKa units .

pKa Basicity Protonation state Drug-receptor interaction

Procurement Cost Differentiation: Single Enantiomer Premium Relative to Racemate

The single (R)-enantiomer (CAS 1071435-61-4) commands a significant price premium over the racemic mixture (CAS 886364-82-5), reflecting the added cost of asymmetric synthesis or chiral resolution . Representative pricing for 100 mg quantities: the (R)-enantiomer is listed at approximately $365 USD, while the racemate is priced at approximately $237 USD—a ~54% premium for enantiopure material . The (S)-enantiomer (CAS 1071435-62-5) is listed at approximately ¥1795 (~$250 USD) from a separate vendor, confirming that both single enantiomers carry a consistent premium [1].

Cost of chirality Procurement economics Enantiopure building blocks

Patent-Cited Synthetic Utility as a Privileged Chiral Intermediate

(1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine is explicitly cited as a synthetic intermediate in WO2008/123963 A1 (Renovis, Inc.), a foundational patent covering pyrid-2-yl fused heterocyclic compounds with therapeutic utility in pain, inflammation, and neurological disorders [1][2]. The patent discloses both the (R)- and (S)-enantiomers as distinct chemical entities used to construct chiral tetrahydropyrido[4,3-d]pyrimidine scaffolds, establishing a documented precedent for the compound's role in producing enantiomerically defined investigational drugs [1].

Patent precedent Kinase inhibitor synthesis Chiral amine building block

High-Impact Application Scenarios for (1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine


Stereospecific Synthesis of TrkA Kinase Inhibitors for Oncology

The (R)-configured chiral amine serves as a key intermediate for constructing TrkA kinase inhibitors, where defined stereochemistry at the α-carbon directly influences inhibitor binding orientation within the ATP-binding pocket. The enhanced lipophilicity (logP = 1.56) conferred by the 6-CF₃ group improves CNS penetration potential—a critical requirement for TrkA-targeted therapies addressing pain and oncology indications cited in WO2008/123963 A1 . The chiral HPLC retention time at ~10.7 min provides a validated QC checkpoint for confirming enantiomeric integrity of incoming material before committing to multi-step syntheses .

Building Block for Enantiomerically Pure PDE9 or ROCK Inhibitor Series

The 6-trifluoromethylpyridine scaffold appears in multiple patent families targeting phosphodiesterase and kinase enzymes wherein the pyridine nitrogen's reduced basicity (pKa = 8.31 vs. 8.81 for non-fluorinated analogs) modulates hydrogen-bonding interactions with catalytic residues . Procurement of the (R)-enantiomer ensures that downstream SAR studies are not confounded by the 50% undesired enantiomer present in the racemate (CAS 886364-82-5), which would otherwise require post-synthetic chiral separation or introduce ambiguous potency data .

Physicochemical Property Optimization in CNS Drug Discovery Programs

When CNS penetration is a program objective, the 29-fold lipophilicity increase (ΔlogP = +1.46) of the CF₃-substituted compound relative to the des-CF₃ analog (CAS 40154-75-4) makes the target compound the preferred building block for enhancing blood-brain barrier permeability . The predicted logP of 1.56 places derived compounds within an optimal lipophilicity range for CNS drug-likeness, while the defined (R)-stereochemistry avoids introducing an additional chiral center with uncontrolled configuration into the final drug candidate .

Asymmetric Synthesis Methodology Development Using a Validated Chiral Template

The compound's well-characterized chiral HPLC profile—with baseline resolution from the (S)-enantiomer (ΔtR ≈ 1.1 min on ChiralPak AD-H)—makes it an ideal substrate for developing and validating new asymmetric synthesis methodologies, including enzymatic kinetic resolution, chiral auxiliary approaches, or catalytic asymmetric amination . The ~54% cost premium over the racemate provides a quantifiable economic benchmark for evaluating whether a newly developed asymmetric route is cost-competitive with purchasing pre-resolved enantiomer .

Quote Request

Request a Quote for (1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.